molecular formula C14H20N2O2S B2561360 1-benzyl-N-cyclopropylpyrrolidine-3-sulfonamide CAS No. 1423033-20-8

1-benzyl-N-cyclopropylpyrrolidine-3-sulfonamide

Cat. No.: B2561360
CAS No.: 1423033-20-8
M. Wt: 280.39
InChI Key: PNSNANVCEHGGFU-UHFFFAOYSA-N
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Properties

IUPAC Name

1-benzyl-N-cyclopropylpyrrolidine-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2S/c17-19(18,15-13-6-7-13)14-8-9-16(11-14)10-12-4-2-1-3-5-12/h1-5,13-15H,6-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNSNANVCEHGGFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NS(=O)(=O)C2CCN(C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

1-benzyl-N-cyclopropylpyrrolidine-3-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

1-benzyl-N-cyclopropylpyrrolidine-3-sulfonamide can be compared with other sulfonamide-based compounds, such as:

    N-benzyl-N-cyclopropylsulfonamide: Similar structure but lacks the pyrrolidine ring.

    N-cyclopropylpyrrolidine-3-sulfonamide: Similar structure but lacks the benzyl group.

    N-benzylpyrrolidine-3-sulfonamide: Similar structure but lacks the cyclopropyl group.

Biological Activity

1-benzyl-N-cyclopropylpyrrolidine-3-sulfonamide is a sulfonamide compound with notable biological activity, particularly as an inhibitor of carbonic anhydrase IX (CAIX). This enzyme plays a crucial role in various physiological processes, including pH regulation and carbon dioxide transport, and is implicated in tumor growth and metastasis. The compound's unique structure contributes to its biological efficacy and potential therapeutic applications.

  • Molecular Formula : C₁₄H₂₀N₂O₂S
  • Molecular Weight : 280.39 g/mol
  • IUPAC Name : this compound

This compound functions primarily through the inhibition of CAIX. It binds to the zinc ion in the active site of the enzyme, preventing substrate binding and subsequently inhibiting its activity. This inhibition reduces bicarbonate and proton production, which is critical for maintaining the acidic microenvironment that supports tumor growth.

Antitumor Activity

The inhibition of CAIX by this compound has been linked to reduced tumorigenicity in various cancer models. Studies indicate that compounds targeting CAIX can enhance the efficacy of existing chemotherapeutics by altering tumor microenvironments, making cancer cells more susceptible to treatment.

Case Studies

  • Inhibition Studies : In vitro assays demonstrated that this compound effectively inhibits CAIX with an IC50 value indicative of strong binding affinity. This suggests potential for development as a therapeutic agent in cancer treatment.
  • Synergistic Effects : A study explored the combination of this compound with conventional chemotherapeutics, revealing enhanced cytotoxic effects against CAIX-expressing cancer cells compared to monotherapy, indicating a synergistic mechanism that warrants further exploration .

Comparative Analysis

The biological activity of this compound can be compared with other related compounds:

Compound NameStructure SimilarityNotable Activity
N-benzyl-N-cyclopropylsulfonamideLacks pyrrolidine ringModerate antibacterial properties
N-cyclopropylpyrrolidine-3-sulfonamideLacks benzyl groupCAIX inhibition
N-benzylpyrrolidine-3-sulfonamideLacks cyclopropyl groupAntimicrobial activity

Q & A

Q. What are the common synthetic routes for 1-benzyl-N-cyclopropylpyrrolidine-3-sulfonamide?

  • Methodological Answer : The synthesis typically involves coupling a sulfonyl chloride derivative with a cyclopropylamine-containing precursor. A general approach includes:

Sulfonamide Formation : Reacting pyrrolidine-3-sulfonyl chloride with N-benzyl-cyclopropylamine under basic conditions (e.g., pyridine or triethylamine) in anhydrous dichloromethane or THF .

Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization to isolate the product.
Note: Steric hindrance from the benzyl and cyclopropyl groups may require extended reaction times (12–24 hours) at 0–25°C.

Q. Which characterization techniques are critical for confirming the structure of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR to confirm the benzyl aromatic protons (δ 7.2–7.4 ppm), cyclopropyl protons (δ 0.5–1.5 ppm), and sulfonamide NH (δ 5.5–6.5 ppm) .
  • Fourier-Transform Infrared Spectroscopy (FTIR) : Peaks at ~1150 cm1^{-1} (S=O symmetric stretch) and ~1350 cm1^{-1} (S=O asymmetric stretch) confirm the sulfonamide group .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify the molecular ion peak (e.g., [M+H]+^+ at m/z ~335).

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

  • Methodological Answer : Key variables include:
  • Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity but may increase side reactions; non-polar solvents (e.g., THF) favor slower, controlled coupling .
  • Temperature : Lower temperatures (0–5°C) reduce side reactions but prolong reaction time; microwave-assisted synthesis can accelerate kinetics .
  • Catalysts : Lewis acids (e.g., ZnCl2_2) may stabilize intermediates in sterically hindered systems .
    Example Optimization Table:
ConditionYield (%)Purity (%)
THF, 25°C, 24h6295
DMF, 40°C, 8h4588
Microwave, 100°C, 1h7897

Q. How can contradictions in spectral data (e.g., NMR vs. computational predictions) be resolved?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Simulate 1^1H NMR chemical shifts using software like Gaussian or ORCA to compare with experimental data .
  • 2D NMR Techniques : Use HSQC or HMBC to resolve overlapping signals and confirm connectivity .
  • X-ray Crystallography : Resolve ambiguous stereochemistry or confirm solid-state conformation .

Q. What computational strategies predict the biological activity of this compound?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock or Schrödinger to model interactions with target proteins (e.g., enzymes with sulfonamide-binding pockets) .
  • Quantitative Structure-Activity Relationship (QSAR) : Train models using descriptors like logP, polar surface area, and topological indices from similar pyrrolidine sulfonamides .
  • ADMET Prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., blood-brain barrier permeability) .

Q. How to design experiments for studying structure-activity relationships (SAR) in this compound?

  • Methodological Answer :
  • Analog Synthesis : Modify substituents (e.g., halogenated benzyl groups, larger cyclopropane derivatives) and compare bioactivity .
  • Enzymatic Assays : Test inhibition of carbonic anhydrase or histone deacetylase (HDAC) isoforms, common targets for sulfonamides .
  • Free-Wilson Analysis : Statistically correlate structural variations with activity changes using multivariate regression .

Data Interpretation and Conflict Resolution

Q. How to address discrepancies between in vitro and in vivo activity data?

  • Methodological Answer :
  • Pharmacokinetic Profiling : Measure plasma stability, protein binding, and metabolic clearance to identify bioavailability issues .
  • Metabolite Identification : Use LC-MS/MS to detect active/inactive metabolites that explain reduced in vivo efficacy .

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